2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Vue d'ensemble

Description

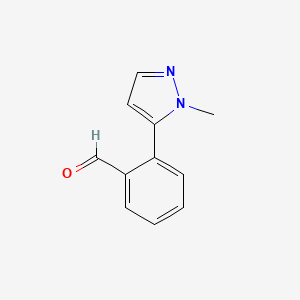

2-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde (CAS: N/A; molecular formula: C₁₁H₁₀N₂O, molecular weight: 186.21 g/mol) is a heterocyclic aldehyde featuring a benzaldehyde core substituted with a 1-methylpyrazole moiety at the 2-position . This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research. Its aldehyde group enables participation in condensation reactions (e.g., Schiff base formation), while the pyrazole ring contributes to hydrogen-bonding interactions and metal coordination, enhancing its utility in drug design and catalysis. The methyl group on the pyrazole nitrogen introduces steric and electronic effects that modulate reactivity compared to unsubstituted pyrazole analogs .

Activité Biologique

2-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The structure features a benzaldehyde moiety substituted with a pyrazole ring, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with this scaffold can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Key Findings:

- Inhibition of Tumor Growth: Compounds similar to this compound have demonstrated the ability to inhibit the proliferation of cancer cells, including lung, breast, and colorectal cancer cells .

- Mechanism of Action: The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 (breast cancer) | 0.2 | CDK inhibition | |

| HepG2 (liver cancer) | 0.458 | VEGFR2 inhibition |

Other Biological Activities

Besides anticancer effects, this compound has been investigated for other biological activities:

- Antimicrobial Activity: Similar pyrazole compounds have shown promise as antimicrobial agents against various pathogens .

- Anti-inflammatory Effects: Some derivatives are reported to act as selective COX-2 inhibitors, offering potential therapeutic benefits in inflammatory diseases .

Case Study 1: Anticancer Activity

A study explored the anticancer activity of a series of pyrazole derivatives, including this compound. The results indicated that these compounds could significantly reduce cell viability in various cancer types through apoptosis induction.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of pyrazole derivatives revealed that modifications on the pyrazole ring could enhance biological activity. For instance, introducing different substituents on the benzaldehyde moiety was found to affect binding affinity and selectivity towards specific targets .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Pharmaceutical Development

2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde serves as a versatile building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance therapeutic efficacy and bioavailability.

2. Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit promising anticancer properties. For example, derivatives of this compound have shown inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation in animal models. This suggests its potential application in treating inflammatory diseases .

Biological Studies

1. Enzyme Interaction Studies

this compound can be employed as a probe to study enzyme interactions. Its ability to bind selectively to certain enzymes makes it valuable in understanding biochemical pathways and developing enzyme inhibitors .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Specific studies have reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness .

Materials Science

Development of Novel Materials

In materials science, this compound is explored for creating materials with specific electronic or optical properties. Its unique chemical structure allows for the design of materials that can be used in sensors, electronics, and photonic devices.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A validated approach involves reacting 2-fluorobenzaldehyde derivatives with 1-methyl-1H-pyrazole under basic conditions. For example:

- Procedure : Mix 2-fluorobenzaldehyde (1.0 mL, 9.49 mmol) with 1-methyl-1H-pyrazole (1.2 equiv) in DMF, add K₂CO₃ (1.38 g, 9.88 mmol), and heat at 150°C for 20 hours. Monitor progress via TLC. Extract with ethyl acetate, wash with NH₄Cl, dry over MgSO₄, and concentrate .

- Key Parameters :

| Solvent | Base | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| DMF | K₂CO₃ | 150°C | 20 hours | ~93% |

Q. How can spectroscopic techniques be employed to characterize this compound?

- Methodological Answer : Use 1H/13C NMR to confirm the aldehyde proton (δ ~10.01 ppm) and pyrazole ring protons (δ 7.6–6.7 ppm). IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For structural ambiguity, compare experimental data with computed spectra (e.g., DFT) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer : Byproduct Formation : Aldol condensation of the aldehyde group is common.

- Mitigation : Use anhydrous conditions, low temperatures during workup, or protect the aldehyde temporarily (e.g., as an acetal).

Impurity Source : Unreacted pyrazole derivatives. - Resolution : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer : For X-ray diffraction data, use SHELXL to refine positional and thermal parameters. Challenges include:

- Disorder in Pyrazole Ring : Apply restraints to bond lengths/angles.

- Twinned Crystals : Use the TWIN/BASF commands in SHELXL for refinement.

Validate results with R-factors (<5%) and residual electron density maps. Cross-reference with DFT-optimized geometries .

Q. What computational strategies are effective for predicting regioselectivity in reactions involving this aldehyde?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model transition states and compare activation energies for competing pathways. For example:

- Nucleophilic Attack : Calculate Fukui indices to identify electrophilic hotspots (C=O vs. pyrazole positions).

- Experimental Validation : Use isotopic labeling (e.g., 13C-aldehyde) and track reaction progress via LC-MS .

Q. How do solvent polarity and catalyst choice influence the compound’s reactivity in multicomponent reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the aldehyde.

- Catalysts : Lewis acids (e.g., ZnCl₂) activate the aldehyde for condensations, while Pd catalysts enable cross-couplings (e.g., Suzuki with boronic acids).

Case Study : In Vilsmeier-Haack reactions, POCl₃/DMF enhances formylation efficiency but requires strict anhydrous conditions .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition) be analyzed for derivatives of this compound?

- Methodological Answer :

- Data Normalization : Control for assay variability (e.g., IC50 values under identical pH/temperature).

- SAR Studies : Compare substituent effects (e.g., electron-withdrawing groups on benzaldehyde vs. pyrazole methylation).

- Structural Validation : Use molecular docking (AutoDock Vina) to correlate activity with binding poses in target proteins .

Q. Tables for Key Data

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Suboptimal Condition | Impact on Yield |

|---|---|---|---|

| Solvent | DMF | THF | ↓ 30% |

| Base | K₂CO₃ | NaHCO₃ | ↓ 45% |

| Temperature | 150°C | 100°C | ↓ 60% |

Table 2: Spectral Benchmarks

| Technique | Key Signal | Reference Compound |

|---|---|---|

| 1H NMR | δ 10.01 (s, CHO) | 4-(Piperidin-1-yl)benzaldehyde |

| IR | 1700 cm⁻¹ (C=O stretch) | 5-Methyl-1-phenylpyrazole-4-carboxylic acid |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde and related compounds:

Key Differences and Research Findings

Electronic Effects :

- The methyl group in this compound is electron-donating, increasing electron density at the pyrazole ring compared to the nitro group in 2-(1H-imidazol-1-yl)-5-nitrobenzaldehyde, which is strongly electron-withdrawing. This difference influences electrophilic substitution patterns and redox properties .

Steric Hindrance :

- The isopropyl substituent in 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde introduces greater steric bulk compared to the methyl group in the target compound. This reduces accessibility for nucleophilic attacks at the aldehyde group, as observed in kinetic studies .

Functional Group Reactivity: The aldehyde group in this compound facilitates rapid condensation reactions, making it superior to the acetamide derivative (e.g., 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide) in forming imines for drug intermediates .

Synthetic Applications :

- Enzymatic methods (e.g., ketoreductases) used in synthesizing pyrazole-containing pharmaceuticals (e.g., ERK inhibitors) highlight the compatibility of this compound with biocatalytic pathways, unlike nitro- or hydroxy-substituted analogs requiring harsher conditions .

Safety Profiles :

- While this compound lacks explicit hazard data, the structurally similar 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde is classified as low-risk, suggesting a favorable safety profile for pyrazole-aldehyde derivatives .

Propriétés

IUPAC Name |

2-(2-methylpyrazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-11(6-7-12-13)10-5-3-2-4-9(10)8-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZOSLSTPRWFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.